molecular formula C18H18N2O4 B2658660 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 1010880-44-0

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2658660
CAS No.: 1010880-44-0
M. Wt: 326.352
InChI Key: XGCUTZJRQJSUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide ( 1010880-44-0, Molecular Formula: C 18 H 18 N 2 O 4 ) is a functionalized 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research . This compound is a structural analog of a class of molecules known as 4-oxo-1H-quinoline-3-carboxamides, which have been identified as modulators of ATP-binding cassette (ABC) transporters . The cystic fibrosis transmembrane conductance regulator (CFTR) is a member of the ABC transporter family, and small molecule modulators that can rectify the folding and gating defects in mutant CFTR proteins have revolutionized the treatment of cystic fibrosis . As a research chemical, this compound provides a valuable template for studying the structure-activity relationships of CFTR modulators, potentially acting as a corrector to improve protein folding and trafficking or as a potentiator to enhance channel-open probability . Beyond its potential application in CFTR research, the structural motif of this compound places it within a broader class of azine derivatives that are extensively investigated for their antimicrobial properties . Hybrid and chimeric molecules containing quinoline skeletons, such as this one, often demonstrate enhanced biological activity compared to their simpler heterocyclic counterparts . Researchers can utilize this compound to explore its efficacy and mechanism of action against fungal pathogens, given that quinoline derivatives are a promising source for developing new antifungal agents to overcome resistance issues in both agriculture and medicine . The product is supplied with a minimum purity of 90% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-20-11-15(18(22)19-10-13-5-4-8-24-13)17(21)14-9-12(23-2)6-7-16(14)20/h4-9,11H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUTZJRQJSUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the quinoline core with a furan-2-ylmethyl halide under basic conditions.

    Ethylation and methoxylation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown promising activity as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.

    Medicine: It has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases or bind to receptor sites, thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs are summarized in Table 1 .

Table 1: Structural and Pharmacological Comparison of 4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

Compound Name R1 (Position 1) R2 (Position 6) Carboxamide Substituent (Position 3) Molecular Weight (g/mol) Key Pharmacological Activity Evidence ID
Target Compound Ethyl Methoxy N-(furan-2-ylmethyl) ~327.35* Hypothesized CB2 agonist -
1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-... Ethyl Methoxy N-(6-fluorobenzo[d]thiazol-2-yl) ~402.40* Not reported (structural analog)
GHQ242 Butyl Fluoro, Morpholino N-(pyridin-4-ylmethyl) ~481.50* Bioavailability-enhanced analog
SER601 Pentyl Isopropyl N-(adamant-1-yl) ~438.55* CB2 agonist (antinociceptive)
N-(4-chlorobenzyl)-1-methyl-6-(morpholinomethyl)-... Methyl - N-(4-chlorobenzyl), Morpholinomethyl 425.91 Not reported (structural analog)
ALICB179 (Compound 3) Pentyl - N-(3,5-dimethyladamantyl) ~483.62* Potent CB2 agonist

*Calculated based on molecular formulas.

Key Observations:

Substituent Diversity at Position 3: The furan-2-ylmethyl group in the target compound is less sterically hindered compared to the adamantyl (SER601, ALICB179) or 6-fluorobenzo[d]thiazol-2-yl groups . This may reduce receptor binding affinity but improve solubility. Morpholinomethyl () and pyridin-4-ylmethyl (GHQ242) substituents enhance water solubility due to their polar nature .

Position 1 Substitutions :

  • Ethyl (target) vs. pentyl (SER601, ALICB179): Shorter alkyl chains may reduce lipophilicity, affecting tissue penetration and metabolic stability .

Position 6 Modifications: Methoxy (target) vs.

Pharmacological and Physicochemical Properties

  • CB2 Receptor Affinity: Adamantyl-substituted analogs (e.g., ALICB179) show high CB2 selectivity due to hydrophobic interactions with receptor pockets . The target compound’s furan group may exhibit moderate affinity, as seen in related heteroaromatic derivatives . SER601 demonstrated antinociceptive effects at 3–12 mg/kg in preclinical models, suggesting potent CB2 activation .
  • Solubility and Bioavailability: The morpholino group in GHQ242 and ’s compound improves aqueous solubility, critical for oral bioavailability . The target compound’s furan may offer intermediate solubility compared to adamantyl (lipophilic) or morpholino (polar) groups.

Biological Activity

1-Ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • CAS Number : 1010880-44-0
  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 326.3 g/mol
PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄
Molecular Weight326.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study assessing various derivatives showed that compounds similar to this compound demonstrated effective inhibition against a range of bacteria and fungi. The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer potential. In vitro studies revealed that compounds with structural similarities to our target compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as p53 and NF-kB.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells. Mechanistic studies indicate that these compounds may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline exhibited IC50 values ranging from 5 to 20 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity :
    • In a clinical trial involving patients with advanced breast cancer, a quinoline derivative similar to our compound was administered, resulting in a significant reduction in tumor size in 30% of participants after three cycles of treatment.
  • Neuroprotection :
    • Research conducted on a mouse model of Alzheimer's disease demonstrated that administration of a related quinoline derivative led to improved cognitive function as assessed by the Morris water maze test, alongside reduced levels of oxidative markers in brain tissues.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in cellular metabolism and signaling pathways.
  • Antioxidant Activity : These compounds often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Modulation of Gene Expression : Some studies suggest that these compounds can influence gene expression related to apoptosis and inflammation.

Q & A

Basic: What are the key steps for synthesizing 1-ethyl-N-(furan-2-ylmethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step route:

Core Formation : Condensation of substituted benzaldehyde derivatives with amines to form the 4-oxoquinoline backbone. Ethyl ester intermediates (e.g., ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) are common precursors .

N-Alkylation : Regioselective ethylation at the N-1 position of the quinoline core under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group .

Carboxamide Functionalization : Coupling the 3-carboxylate group with furan-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Optimization : Reaction conditions (solvent, temperature, catalyst) must be tailored to minimize side products, such as O-alkylation or incomplete amidation .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:
Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at N-1, furan-2-ylmethyl at C-3 carboxamide) .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) for high-resolution crystal structure determination, resolving ambiguities in regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced: What strategies address regioselectivity challenges during N-ethylation?

Methodological Answer:
Regioselective N-ethylation at the quinoline N-1 (vs. competing O-alkylation) is achieved by:

  • Base Selection : Strong bases (e.g., NaH) favor deprotonation of the quinoline N-H over the carbonyl oxygen .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for N-alkylation .
  • Computational Modeling : DFT studies predict reaction pathways, identifying energy barriers for N- vs. O-alkylation .
    Example : DFT analysis of N-benzyl-4-oxoquinoline-3-carboxamide showed 15 kcal/mol lower activation energy for N-alkylation vs. O-alkylation .

Advanced: How is purity assessed for this compound in pharmacological studies?

Methodological Answer:

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (≥98% purity, C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (deviation <0.4%) .
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .

Advanced: What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cellular Uptake Studies : Radiolabeled compound (³H or ¹⁴C) to measure permeability in Caco-2 cell monolayers .
  • SAR Analysis : Modifying substituents (e.g., furan vs. thiophene) to correlate structure with activity .

Advanced: How do computational methods aid in understanding its mechanism?

Methodological Answer:

  • Docking Simulations : AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., DNA gyrase) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : CoMFA/CoMSIA to optimize substituent electronegativity or steric bulk .

Advanced: How is stability under physiological conditions tested?

Methodological Answer:

  • pH Stability : Incubation in buffers (pH 1–10) at 37°C, monitored via HPLC for degradation products .
  • Light Sensitivity : Exposure to UV-Vis light (300–800 nm) to assess photodegradation .
  • Plasma Stability : Incubation with human plasma (37°C, 24h), quantifying remaining compound via LC-MS .

Advanced: How are conflicting spectral data resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing quinoline C-2 vs. C-4 protons) .
  • Isotopic Labeling : ¹⁵N/¹³C-labeled analogs to assign ambiguous peaks .
  • Crystallographic Refinement : SHELXL-determined bond lengths/angles validate NMR assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.